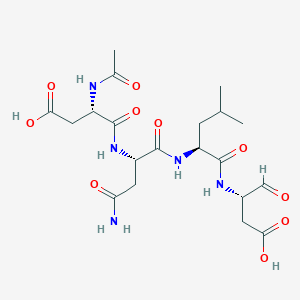![molecular formula C10H12ClN3O2 B1354558 Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate CAS No. 39715-99-6](/img/structure/B1354558.png)
Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .
Molecular Structure Analysis
The structure of pyridazinone contains nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .
Chemical Reactions Analysis
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyridazinone derivative would depend on its exact structure. In general, pyridazinone derivatives are known for their weak basicity, high dipole moment, and robust, dual hydrogen-bonding capacity .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Screening
- Pyrazolo[3,4-c]pyridazine Derivatives : A study synthesized derivatives like Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate and explored their effects on the central nervous system (Zabska et al., 1998).
Antimicrobial Evaluation
- New Pyrimidine Derivatives : Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate was used in synthesizing new pyrido and pyrazolo-pyrimidine derivatives, with some showing antimicrobial properties (Farag et al., 2008).
Antibacterial Activity
- Synthesis of Pyridonecarboxylic Acids : The compound 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido (2,3-c) pyridazine-3-carboxylic acid and its derivatives were synthesized and tested for antibacterial activity (Guo et al., 1988).
Medicinal Chemistry
- Novel Scaffold Synthesis : A study described the synthesis of novel 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones, opening new possibilities in medicinal chemistry (Muylaert et al., 2014).
Heterocyclic Chemistry
- Synthesis of Thieno[2,3-c]pyridazines : Research focused on synthesizing 3-hydroxy thieno[2,3-c]pyridazines, exploring their antibacterial and antifungal activities (Radwan & Bakhite, 1999).
Herbicidal Activities
- Pyridazine Derivatives : A series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited herbicidal activities, with some showing higher efficacy than commercial herbicides (Xu et al., 2008).
Mecanismo De Acción
Direcciones Futuras
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals . The number of references containing compounds of general structure have increased almost exponentially in the last 10 years .
Propiedades
IUPAC Name |
ethyl 3-chloro-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-9(11)13-12-8/h5H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCICINBIBEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=NN=C(C=C2C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503336 |
Source


|
| Record name | Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate | |
CAS RN |
39715-99-6 |
Source


|
| Record name | Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

